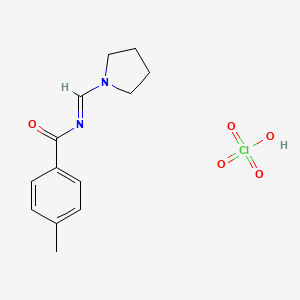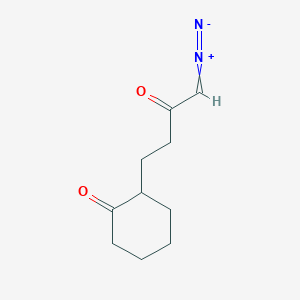
Benzonitrile, 4-(ethoxyacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(ethoxyacetyl)-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group and an ethoxyacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Benzonitrile: One common method involves the reaction of benzonitrile with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of Benzonitrile, 4-(ethoxyacetyl)-.
From 4-Acetylbenzonitrile: Another route involves the ethoxylation of 4-acetylbenzonitrile using ethyl chloroacetate and a base. This method also requires reflux conditions and yields the desired product.
Industrial Production Methods: Industrial production methods for Benzonitrile, 4-(ethoxyacetyl)- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzonitrile, 4-(ethoxyacetyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This results in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyacetyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Benzonitrile, 4-(ethoxyacetyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Its ability to form amines and other functional groups is particularly useful in medicinal chemistry.
Industry:
Materials Science: Benzonitrile, 4-(ethoxyacetyl)- can be used in the production of polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced thermal stability or mechanical strength.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-(ethoxyacetyl)- depends on its chemical reactivity. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The ethoxyacetyl group can undergo hydrolysis or substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of intermediates such as imines or amides, which can further react to yield the final products.
Comparaison Avec Des Composés Similaires
Benzonitrile: A simpler compound with only a nitrile group attached to the benzene ring.
4-Acetylbenzonitrile: Similar to Benzonitrile, 4-(ethoxyacetyl)- but lacks the ethoxy group.
4-Cyanoacetophenone: Another related compound with a cyano group and an acetyl group on the benzene ring.
Uniqueness: Benzonitrile, 4-(ethoxyacetyl)- is unique due to the presence of both the nitrile and ethoxyacetyl groups. This combination of functional groups provides a versatile platform for further chemical modifications, making it valuable in various applications. The ethoxyacetyl group, in particular, offers additional reactivity compared to similar compounds, allowing for the synthesis of more complex molecules.
Propriétés
Numéro CAS |
60695-12-7 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4-(2-ethoxyacetyl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-2-14-8-11(13)10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 |
Clé InChI |
BWKCUVCGSDZXDK-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=O)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)



![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)


